4-Bromo-1-chloro-6-nitroisoquinoline is a chemical compound with the molecular formula and a molecular weight of 273.50 g/mol. This compound is classified as a halogenated nitroisoquinoline derivative, notable for its multifunctional nature, which includes both halogen atoms and a nitro group. It is primarily used in synthetic organic chemistry and has potential applications in medicinal chemistry due to its biological activity.
The synthesis of 4-Bromo-1-chloro-6-nitroisoquinoline typically involves a series of reactions that introduce the nitro and halogen substituents onto the isoquinoline framework. The common synthetic route includes:
The molecular structure of 4-Bromo-1-chloro-6-nitroisoquinoline can be described as follows:
This structure features a bicyclic isoquinoline system with three substituents: a bromine atom at position 4, a chlorine atom at position 1, and a nitro group at position 6. The presence of these substituents significantly influences the compound's reactivity and interactions with biological targets.
4-Bromo-1-chloro-6-nitroisoquinoline can undergo various chemical reactions due to its functional groups:
The products from these reactions vary based on the specific conditions:
The mechanism of action for 4-Bromo-1-chloro-6-nitroisoquinoline largely depends on its specific applications in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects such as enzyme inhibition or receptor modulation. Ongoing research aims to elucidate the exact pathways and molecular targets involved.
The compound's stability, reactivity under various conditions, and potential degradation pathways are subjects of interest for further studies in synthetic chemistry and pharmacology.
4-Bromo-1-chloro-6-nitroisoquinoline has several applications across different fields:
The compound is systematically named 4-bromo-1-chloro-6-nitroisoquinoline under IUPAC nomenclature rules, reflecting the precise positioning of substituents on the isoquinoline scaffold. Its molecular formula, C₉H₄BrClN₂O₂, indicates a highly unsaturated heterocyclic system with a molecular weight of 287.50 g/mol [2] [3]. The structure comprises a fused bicyclic framework where a pyridine ring is annelated with a benzene ring. Key features include:
The canonical SMILES representation, O=[N+](C1=CC2=C(C(Cl)=NC=C2Br)C=C1)[O-]
[3], and InChIKey XITPXUHGYLYZLX-UHFFFAOYSA-N
[3] [4], provide unambiguous identifiers for database retrieval and computational modeling.
Table 1: Key Identifiers and Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 4-Bromo-1-chloro-6-nitroisoquinoline |
CAS Number | 1369199-81-4 |
Molecular Formula | C₉H₄BrClN₂O₂ |
Molecular Weight | 287.50 g/mol |
Exact Mass | 285.91447 Da |
Topological Polar Surface Area | 58.7 Ų |
XLogP3 | 3.6 |
Hydrogen Bond Acceptors | 3 |
Positional isomerism profoundly influences the reactivity and physicochemical properties of halogenated nitroisoquinolines. The strategic placement of bromine, chlorine, and nitro groups dictates electronic distribution and regioselectivity in further functionalization:
The electrophilic character of the 4-bromo-1-chloro-6-nitroisoquinoline core is amplified by the synergistic electron-withdrawing effects of the halogens and nitro group, making it particularly susceptible to nucleophilic aromatic substitution (SNAr) at C1 or C4 [4] [8].
Table 2: Comparative Analysis of Isoquinoline Isomers and Analogs
Compound | Molecular Formula | Substituent Positions | Key Applications |
---|---|---|---|
4-Bromo-1-chloro-6-nitroisoquinoline | C₉H₄BrClN₂O₂ | 4-Br, 1-Cl, 6-NO₂ | Suzuki coupling, pharma intermediates |
6-Bromo-1-chloro-5-nitroisoquinoline | C₉H₄BrClN₂O₂ | 6-Br, 1-Cl, 5-NO₂ | Not reported |
4-Bromo-1-chloro-6-iodoisoquinoline | C₉H₄BrClIN | 4-Br, 1-Cl, 6-I | Buchwald-Hartwig amination |
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | C₁₀H₄BrClF₃N | 4-Br, 6-Cl, 2-CF₃ | Agrochemical synthesis |
Isoquinoline chemistry emerged in the late 19th century with the isolation of natural alkaloids (e.g., papaverine). Early synthetic methods relied on cyclization of β-phenylethylamines (Bischler-Napieralski reaction) or Pomeranz-Fritsch protocols [6]. The introduction of halogen-nitro substituted isoquinolines in the late 20th century marked a pivotal advancement, enabling transition-metal-catalyzed cross-couplings for complex molecule assembly.
The specific development of 4-bromo-1-chloro-6-nitroisoquinoline aligns with three key trends:
Patents like US20160280619A1 [10] highlight the role of analogous halogenated intermediates (e.g., 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) in synthesizing SGLT2 inhibitors (e.g., Dapagliflozin), underscoring the pharmaceutical relevance of this chemical class.
Table 3: Historical Development Timeline of Key Isoquinoline Synthetic Methods
Era | Key Advancement | Impact on Halogenated Nitroisoquinolines |
---|---|---|
1885–1950 | Bischler-Napieralski reaction | Enabled basic isoquinoline scaffold synthesis |
1960–1980 | Hantzsch-Widman nomenclature standardization | Precise naming of multi-substituted derivatives |
1990–2010 | Transition-metal-catalyzed cross-couplings | Facile functionalization of C4-bromo substituents |
2010–Present | Directed C-H functionalization | Regioselective synthesis without pre-halogenation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1